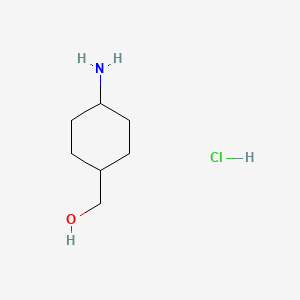

trans-4-Aminocyclohexanemethanol hydrochloride

Description

trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0) is a cyclohexane derivative featuring an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) in the trans configuration on the cyclohexane ring. Its molecular formula is C₇H₁₅NO·HCl, with a molecular weight of 165.66 g/mol (when accounting for the hydrochloride salt) . The compound is a white solid with a density of 0.974 g/cm³, a boiling point of 218.8°C, and a melting point of 145°C . It is primarily utilized as a building block in pharmaceutical synthesis, particularly in developing chiral intermediates for drug discovery .

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanemethanol hydrochloride generally involves the reduction of cyclohexan-1,4-dione. One common method of synthesis is the reduction using a natural gas catalyst, such as hydrogen and a palladium catalyst . The reaction conditions and specific synthetic routes can be adjusted as needed to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminocyclohexanemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted cyclohexanemethanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Trans-4-Aminocyclohexanemethanol hydrochloride is an amino alcohol characterized by the presence of both an amine and hydroxymethyl functional group. Its molecular formula is , and it exhibits stereoisomerism due to the cyclohexane ring's conformation. The compound's hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Preparation of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement.

- Synthesis of various biologically active molecules, including polybenzoxazine-silica hybrid nanocomposites.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing pharmaceuticals, particularly in:

- Anti-ulcer agents: It acts as a precursor in synthesizing cetraxate and other related compounds.

- Drug delivery systems: Its structural properties allow it to interact with biological targets effectively, potentially modulating neurotransmitter systems or inflammatory pathways.

Biological Studies

This compound has been investigated for its biological activity, including:

- Anti-inflammatory effects: Its derivatives may exhibit pharmacological activities that impact inflammatory pathways.

- Interactions with enzymes or receptors: The compound's amino and hydroxyl groups facilitate hydrogen bonding, influencing various biological processes.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Organic Synthesis | N-substituted 7-azabicyclo[2.2.1]heptanes | Acts as a nucleophile in substitution reactions |

| Medicinal Chemistry | Development of anti-ulcer agents | Modulates neurotransmitter systems |

| Biological Studies | Investigating anti-inflammatory effects | Interacts with specific enzymes or receptors |

Case Study 1: Synthesis of Anti-Ulcer Agents

In a study focused on the synthesis of anti-ulcer agents, this compound was used as an intermediate in producing cetraxate derivatives. The research demonstrated that modifying the compound's structure could enhance its pharmacological efficacy against gastric ulcers.

Case Study 2: Biologically Active Molecules

Another investigation explored the use of this compound in synthesizing polybenzoxazine-silica hybrid nanocomposites. The resulting materials exhibited improved mechanical properties and thermal stability, showcasing the compound's utility in advanced material science.

Mechanism of Action

The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between trans-4-Aminocyclohexanemethanol hydrochloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|---|

| trans-4-Aminocyclohexanemethanol HCl | 1504-49-0 | C₇H₁₅NO·HCl | 165.66 | -NH₂, -CH₂OH (trans) | 95% | Pharmaceutical intermediates |

| trans-4-Aminocyclohexanecarboxylic acid | 3685-25-4 | C₇H₁₁NO₂ | 141.17 | -NH₂, -COOH (trans) | 98% | Peptide synthesis |

| trans-4-Amino-cyclohexaneethanol | 506428-44-0 | C₈H₁₅NO·HCl | 177.67 | -NH₂, -CH₂CH₂OH (trans) | 95% | Surfactant research |

| trans-4-Aminocyclohexanol HCl | 50910-54-8 | C₆H₁₃NO·HCl | 151.63 | -NH₂, -OH (trans) | 97% | Polymer crosslinking agents |

| trans-4-Cyanocyclohexylamine HCl | 873537-33-8 | C₇H₁₁N₂·HCl | 162.64 | -NH₂, -CN (trans) | 97% | Nitrile-based drug precursors |

| cis-4-Aminocyclohexanemethanol HCl | 61367-22-4 | C₇H₁₅NO·HCl | 165.66 | -NH₂, -CH₂OH (cis) | 95% | Stereochemistry studies |

Key Differences in Properties and Reactivity

Functional Group Impact: The hydroxymethyl group (-CH₂OH) in the target compound enhances solubility in polar solvents compared to the carboxylic acid (-COOH) in trans-4-Aminocyclohexanecarboxylic acid, which is more acidic and prone to salt formation . The cyano group (-CN) in trans-4-Cyanocyclohexylamine HCl introduces nitrile reactivity, enabling click chemistry applications absent in the target compound .

Stereochemical Effects: The cis isomer of 4-Aminocyclohexanemethanol HCl (CAS: 61367-22-4) exhibits distinct crystallinity and solubility due to steric hindrance differences, making it less favorable in certain synthetic pathways .

Thermal Stability: trans-4-Aminocyclohexanol HCl (CAS: 50910-54-8) has a lower molecular weight (151.63 g/mol) and decomposes at higher temperatures compared to the target compound, likely due to the absence of the hydroxymethyl group .

Biological Activity

trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1467-84-1) is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its role as a pharmacological agent that may influence various biochemical pathways. Its structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

1. Cytotoxicity

Recent studies have examined the cytotoxic effects of compounds related to trans-4-aminocyclohexanemethanol. For instance, derivatives containing cyclohexane moieties have demonstrated significant cytotoxicity against various cancer cell lines, such as HT29 colon adenocarcinoma cells, with EC values as low as 0.6 μM . This indicates a potential for trans-4-aminocyclohexanemethanol to be developed as an anticancer agent.

2. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibitors of sEH have shown promise in reducing inflammation and pain associated with various diseases . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids (DiHETrEs).

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of trans-4-aminocyclohexanemethanol derivatives on multiple human tumor cell lines. The results indicated that modifications to the cyclohexane structure could enhance cytotoxic activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of sEH inhibitors, including trans-4-aminocyclohexanemethanol. The findings demonstrated significant reductions in inflammatory markers in animal models treated with these compounds, highlighting their therapeutic potential in managing inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Aminocyclohexanemethanol hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective reduction of precursor ketones or resolution of racemic mixtures using chiral chromatography. For example, structural analogs like methyl trans-4-aminocyclohexanecarboxylate hydrochloride are synthesized with >98.0% purity via column chromatography or recrystallization, followed by HCl salt formation . Enantiomeric purity can be validated using chiral HPLC or polarimetry.

Q. How can researchers validate the structural identity and purity of trans-4-Aminocyclohexanemethanol hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., cyclohexane ring protons, amine, and methanol groups).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z for [M+H]+).

- Purity Standards : Certified reference materials (CRMs) from regulatory-compliant suppliers ensure accuracy .

Q. What are the critical storage conditions to maintain the stability of trans-4-Aminocyclohexanemethanol hydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis. Avoid prolonged exposure to humidity or elevated temperatures, as degradation may alter stereochemical integrity .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of trans-4-Aminocyclohexanemethanol derivatives during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC.

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis.

- Derivatization : Convert amines to diastereomeric salts (e.g., using tartaric acid) for crystallization .

Q. How does the stereochemistry of trans-4-Aminocyclohexanemethanol hydrochloride influence its interactions in pharmacological assays?

- Methodological Answer : The trans configuration enhances rigidity, favoring binding to planar receptor sites (e.g., GPCRs or enzyme active sites). Computational docking studies paired with circular dichroism (CD) can correlate stereochemistry with bioactivity. Comparative assays using cis-isomers (e.g., CAS 61367-22-4) are critical for validating stereospecific effects .

Q. What methodologies are recommended for reconciling contradictory data in the literature regarding physicochemical properties?

- Methodological Answer :

- Systematic Reviews : Use databases like SciFinder or Reaxys to aggregate studies, filtering by publication date and methodology .

- Experimental Replication : Repeat key experiments (e.g., solubility, pKa) under standardized conditions.

- Meta-Analysis : Apply statistical tools to identify outliers or methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.